3-bromobenzyl N-benzoylglycinate
Description
3-Bromobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3-bromobenzyl group with N-benzoylglycine. This compound may share functional similarities with HDAC inhibitors and ester-based prodrugs, though its exact biological or catalytic roles remain underexplored in published literature .
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFETZFNNOCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) :
This HDAC inhibitor shares the 3-bromobenzyl group with the target compound but incorporates a diamid-hydroxamate scaffold instead of an ester. YF479 demonstrated potent HDAC inhibition (IC₅₀ < 50 nM) in preclinical screens, attributed to the bromine’s electronic effects enhancing metal-binding in HDAC active sites. In contrast, 3-bromobenzyl N-benzoylglycinate’s ester linkage may limit such interactions but improve hydrolytic stability .- 3-Bromobenzyl 2-Phenylacetate: A structurally simpler ester from green chemistry studies, this compound lacks the glycine backbone but shares the 3-bromobenzyl group. Its synthesis via immobilized lipases (e.g., Candida antarctica Lipase B) under aqueous conditions achieved >90% yield, highlighting efficient biocatalytic routes.
Electronic and Steric Effects
Substituent variations significantly impact physicochemical properties:
- Bromine vs.
- Steric Demand : The N-benzoylglycinate group introduces bulkier geometry, which may hinder enzymatic hydrolysis compared to simpler esters like 3-bromobenzyl 2-phenylacetate .
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